molecular formula C10H20N2O3 B111023 (S)-1-Boc-2-(Hydroxymethyl)piperazine CAS No. 1030377-21-9

(S)-1-Boc-2-(Hydroxymethyl)piperazine

Cat. No.: B111023
CAS No.: 1030377-21-9
M. Wt: 216.28 g/mol
InChI Key: BCPPNDHZUPIXJM-QMMMGPOBSA-N
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Description

(S)-1-Boc-2-(Hydroxymethyl)piperazine is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxymethyl group attached to the piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(Hydroxymethyl)piperazine typically involves the protection of the piperazine nitrogen with a Boc group followed by the introduction of the hydroxymethyl group. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperazine. This intermediate is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(Hydroxymethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield piperazine carboxylic acid, while reduction can yield the free piperazine amine.

Scientific Research Applications

(S)-1-Boc-2-(Hydroxymethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(Hydroxymethyl)piperazine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active piperazine moiety upon metabolic conversion. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: Lacks the hydroxymethyl group, making it less reactive in certain synthetic applications.

    2-Hydroxymethyl-piperazine: Lacks the Boc protecting group, making it more prone to unwanted side reactions.

    N-Boc-2-hydroxyethyl-piperazine: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.

Uniqueness

(S)-1-Boc-2-(Hydroxymethyl)piperazine is unique due to the presence of both the Boc protecting group and the hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPPNDHZUPIXJM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628734
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030377-21-9
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-Boc-2-hydroxymethyl-piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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